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molecular formula C12H10FNO2S B1635849 Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate CAS No. 156274-32-7

Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate

Cat. No. B1635849
M. Wt: 251.28 g/mol
InChI Key: BCIWGFJWPIUCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260448B2

Procedure details

In the same manner as the synthesis of Compound 1, methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate (80 mg, 0.32 mmol), triethyl orthoformate (2 ml), 4-chloroaniline (74.45 mg, 0.59 mmol), and acetic acid (0.08 ml) were used to give 46 mg (0.13 mmol, 40% yield) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
74.45 mg
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
solvent
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:12](=O)C3SC=C(C4C=CC=CC=4)C=3N=C2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:23][C:24]1[C:28]([C:29]2[CH:34]=[CH:33][C:32]([F:35])=[CH:31][CH:30]=2)=[CH:27][S:26][C:25]=1[C:36]([O:38]C)=O.C(OCC)(OCC)OCC.[Cl:50]C1C=CC(N)=CC=1>C(O)(=O)C>[Cl:50][C:4]1[CH:5]=[CH:6][C:1]([N:7]2[C:36](=[O:38])[C:25]3[S:26][CH:27]=[C:28]([C:29]4[CH:30]=[CH:31][C:32]([F:35])=[CH:33][CH:34]=4)[C:24]=3[N:23]=[CH:12]2)=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C=NC2=C(C1=O)SC=C2C2=CC=CC=C2
Name
Quantity
80 mg
Type
reactant
Smiles
NC1=C(SC=C1C1=CC=C(C=C1)F)C(=O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
74.45 mg
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
0.08 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1C=NC2=C(C1=O)SC=C2C2=CC=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.13 mmol
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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